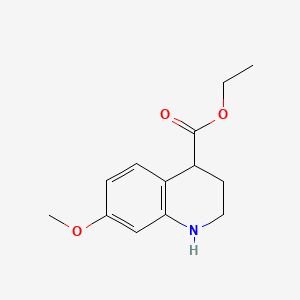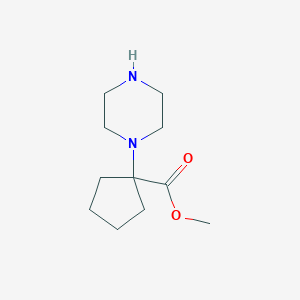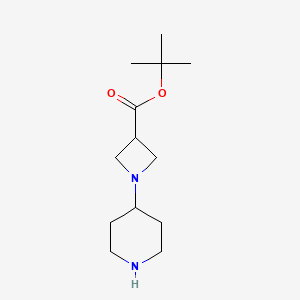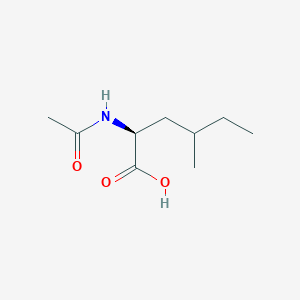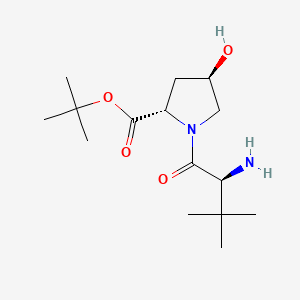
(Pent-4-yn-1-yl)hydrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pent-4-yn-1-yl)hydrazine dihydrochloride is a chemical compound with the molecular formula C5H10N2·2HCl It is a hydrazine derivative, which means it contains the functional group -NH-NH2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pent-4-yn-1-yl)hydrazine dihydrochloride typically involves the reaction of pent-4-yn-1-amine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Pent-4-yn-1-amine} + \text{Hydrazine hydrate} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(Pent-4-yn-1-yl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives with different oxidation states.
Substitution: The hydrazine group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxygen-containing compounds, while substitution reactions can produce a wide range of hydrazine derivatives with different functional groups.
Applications De Recherche Scientifique
(Pent-4-yn-1-yl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Pent-4-yn-1-yl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Pent-4-yn-1-yl)amine: A related compound with a similar structure but lacking the hydrazine group.
Hydrazine hydrate: A simpler hydrazine derivative used in various chemical reactions.
(Pent-4-yn-1-yl)hydrazine: The base compound without the dihydrochloride salt form.
Uniqueness
(Pent-4-yn-1-yl)hydrazine dihydrochloride is unique due to its combination of the pent-4-yn-1-yl group and the hydrazine moiety. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds. Its dihydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
Propriétés
Formule moléculaire |
C5H12Cl2N2 |
|---|---|
Poids moléculaire |
171.07 g/mol |
Nom IUPAC |
pent-4-ynylhydrazine;dihydrochloride |
InChI |
InChI=1S/C5H10N2.2ClH/c1-2-3-4-5-7-6;;/h1,7H,3-6H2;2*1H |
Clé InChI |
YGKKAKOTOHYDPM-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCNN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B15306699.png)
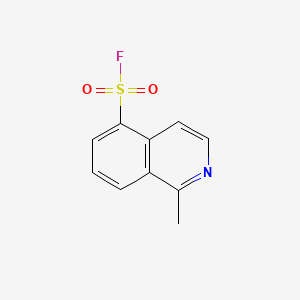

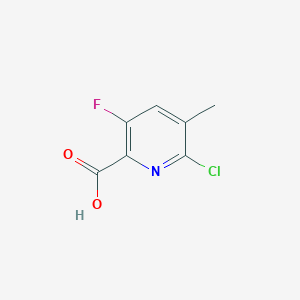
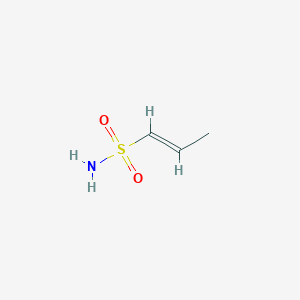
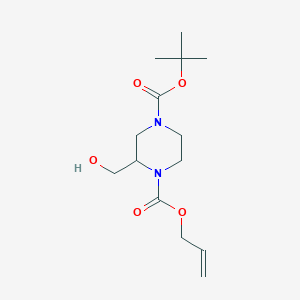
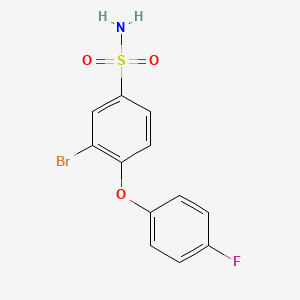
![3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylicacid](/img/structure/B15306754.png)
